molecular formula C18H15FN6O2 B2954469 8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941889-93-6

8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2954469
CAS RN: 941889-93-6
M. Wt: 366.356
InChI Key: OPKCRTWJLOGUFI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a pyridinyl group, and an imidazo[2,1-c][1,2,4]triazine ring . These types of compounds are often used in medicinal chemistry due to their potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The pyrrolidine ring, for example, is a five-membered ring with nitrogen as one of the members . The spatial orientation of the substituents and the stereochemistry of the molecule can significantly influence its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution can influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, particularly those containing imidazo[1,2-c]triazine, play a crucial role in medicinal chemistry due to their diverse biological activities. These structures serve as the backbone for developing new therapeutic agents with potential antimicrobial, antiviral, and anticancer properties. Research involving the synthesis and functionalization of such heterocycles aims to explore their pharmacological potentials and optimize their biological activities. For instance, the synthesis of thiazolo and triazolo-pyrimidines, as well as pyrimido triazine derivatives, illustrates the versatility of these heterocyclic frameworks in generating compounds with significant biological interest (M. Haiza et al., 2000).

Biological Activities and Applications

The structural motifs present in your compound are associated with a wide range of biological activities. Compounds featuring the imidazo[1,2-c]triazine core and substituted phenyl groups have been extensively studied for their potential as antimicrobial agents, with research often focusing on the synthesis of novel derivatives to evaluate their biological efficacy against various bacterial and fungal strains. For example, new thiophene-based heterocycles incorporating the triazine moiety have shown promising antimicrobial properties, suggesting their applicability in addressing drug-resistant infections (Y. Mabkhot et al., 2016).

Anticancer Research

In the realm of anticancer research, the exploration of triazine derivatives has led to the identification of compounds with significant antiproliferative effects against various cancer cell lines. The development of fluorine-containing pyrazolo[3,4-d]pyrimidines, which share structural similarities with the compound , highlights the ongoing efforts to enhance the efficacy and selectivity of anticancer agents (A. Eleev et al., 2015).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits significant enzyme inhibitory activity, it could be a candidate for further study in drug discovery .

properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c19-12-4-6-14(7-5-12)24-9-10-25-17(27)15(22-23-18(24)25)16(26)21-11-13-3-1-2-8-20-13/h1-8H,9-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKCRTWJLOGUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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